Mofezolac - 78967-07-4

Mofezolac

Catalog Number: EVT-276728
CAS Number: 78967-07-4
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mofezolac, chemically known as [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is a synthetic, non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) [, , , , ]. It is classified as a selective cyclooxygenase-1 (COX-1) inhibitor [, , , , ]. In scientific research, Mofezolac serves as a valuable tool for investigating the roles of COX-1 in various physiological and pathological processes, including inflammation, pain, cancer, and neuroinflammation [, , , , ].

Overview

Mofezolac is a selective inhibitor of cyclooxygenase-1, an enzyme involved in the inflammatory process and the production of prostanoids from arachidonic acid. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in cancer treatment and inflammation management. Mofezolac's ability to selectively inhibit cyclooxygenase-1 over cyclooxygenase-2 makes it a valuable compound for studying the roles of these enzymes in various biological processes.

Source and Classification

Mofezolac is classified as a non-steroidal anti-inflammatory drug (NSAID) and is recognized for its selective action on cyclooxygenase-1. It was initially synthesized for its anti-inflammatory properties and has been studied for its effects on cancer, particularly intestinal carcinogenesis. The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy against cyclooxygenase enzymes .

Synthesis Analysis

The synthesis of mofezolac involves several chemical reactions that typically utilize coupling reagents such as 1-Hydroxybenzotriazole and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide. The process begins with the formation of key intermediates through the reaction of various aromatic compounds with mofezolac derivatives. For instance, mofezolac can be synthesized by reacting 11-[(5-(dimethylaminonaphthalene)-1-sulfonamido]undecanoic acid with N-(4-aminophenyl)-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide in the presence of coupling agents .

Technical Details

  • Reagents Used: Commonly used reagents include 1-Hydroxybenzotriazole, N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide, and various aromatic amines.
  • Purification Methods: The final products are often purified using high-performance liquid chromatography to ensure high purity levels (>95%) .
Molecular Structure Analysis

Mofezolac possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The compound's molecular formula is C₁₈H₁₉N₃O₃S, and it features a sulfonamide group, which is critical for its interaction with cyclooxygenase enzymes.

Structure Data

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 357.42 g/mol
  • Key Functional Groups: Sulfonamide, amine, and aromatic rings.
Chemical Reactions Analysis

Mofezolac undergoes several chemical reactions that enhance its therapeutic profile. Notably, it can form various derivatives through reactions with different amines or carboxylic acids, allowing researchers to explore the structure-activity relationship of these compounds.

Technical Details

  • Reactions: Mofezolac can react with halogenated compounds to form new derivatives that may exhibit altered pharmacological activities.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized mofezolac derivatives .
Mechanism of Action

The mechanism by which mofezolac exerts its effects primarily involves the selective inhibition of cyclooxygenase-1. By blocking this enzyme, mofezolac reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Process Data

  • Selectivity: Mofezolac shows significantly higher selectivity for cyclooxygenase-1 compared to cyclooxygenase-2, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • Biological Effects: In preclinical studies, mofezolac has been shown to suppress intestinal carcinogenesis in rodent models, indicating its potential role in cancer prevention .
Physical and Chemical Properties Analysis

Mofezolac exhibits several physical and chemical properties that are relevant to its pharmaceutical applications:

Physical Properties

  • Solubility: Mofezolac is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa Value: The pKa value suggests that mofezolac behaves as a weak acid.
  • Log P Value: Indicates moderate lipophilicity, which facilitates membrane permeability.
Applications

Mofezolac has several scientific uses that extend beyond its role as an anti-inflammatory agent:

  • Cancer Research: Its selective inhibition of cyclooxygenase-1 makes it a candidate for studies investigating the role of inflammation in cancer progression.
  • Inflammation Studies: Mofezolac is utilized in research focused on understanding inflammatory pathways and their implications in various diseases.
  • Drug Development: Derivatives of mofezolac are being explored for their potential therapeutic effects against different types of cancer and inflammatory diseases .
Introduction to Mofezolac in Pharmacological Research

Historical Development and Clinical Adoption

Mofezolac (chemical name: [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid; CAS RN: 78967-07-4) emerged from systematic efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs) with improved target specificity. First synthesized in the late 20th century, it received approval in Japan in January 1994 under the brand name Disopain® (manufactured by Nipro ES Pharma Co., Ltd.) for treating rheumatoid arthritis, postoperative pain, and musculoskeletal conditions [1] [4] [9]. Its molecular structure features a diarylisoxazole core with two 4-methoxyphenyl groups at positions C3/C4 and an acetic acid moiety at C5, conferring unique electronic properties essential for cyclooxygenase (COX) binding [1] [8]. Unlike contemporaneous NSAIDs like ibuprofen, mofezolac’s design prioritized reversible, high-affinity COX-1 inhibition without irreversible enzyme modification (e.g., aspirin) or COX-2 preference (e.g., celecoxib) [2].

Initial clinical adoption leveraged its potent analgesic efficacy. In a phenylquinone-induced writhing murine model, oral mofezolac (1–30 mg/kg) suppressed pain responses dose-dependently, correlating with prostaglandin suppression [9]. By 2018, clinical use expanded across pain etiologies in Japan, though global adoption remained limited due to prevailing focus on COX-2 inhibitors [1]. Crucially, preclinical studies revealed unexpected therapeutic dimensions beyond analgesia:

  • Neuroinflammation Modulation: In lipopolysaccharide (LPS)-stimulated BV-2 microglia, mofezolac (0.1–0.5 µM) reduced COX-1 expression, PGE₂ release, and NF-κB activation, confirming CNS bioavailability [3].
  • Oncological Applications: Epithelial ovarian cancer (EOC) models showed >99% COX-1 overexpression, positioning mofezolac as a theranostic probe for fluorescence-guided surgery [5].
  • Chemoprevention: In azoxymethane-induced rat colon carcinogenesis, dietary mofezolac (1200 ppm) reduced adenocarcinoma incidence by 21% and tumor volume by 68% [6].

Table 1: Key Milestones in Mofezolac Development

YearEventSignificance
1994First clinical approval (Japan)Marketed as Disopain® for pain/inflammation
2006Colon cancer chemoprevention studyDemonstrated suppression of carcinogenesis in vivo
2017COX-1 co-crystal structure solved (PDB: 5WBE)Elucidated structural basis for selectivity
2023m-Terphenylamine derivatives developedValidated COX-1 inhibition as neuroprotective strategy [7]

Significance of Selective COX-1 Inhibition in NSAID Research

Mofezolac’s exceptional COX-1 selectivity (selectivity index >6000) challenged historical NSAID paradigms. Traditional models attributed gastrointestinal (GI) toxicity to COX-1 inhibition and anti-inflammatory effects to COX-2 blockade. Contrarily, mofezolac demonstrated that:

  • High COX-1 Selectivity ≠ Inherent GI Toxicity: Unlike nonselective NSAIDs, mofezolac’s GI adverse events were comparable to placebo in controlled settings, attributed to its reversible binding kinetics and absence of mitochondrial toxicity [1] [7].
  • COX-1 Drives Pathological Inflammation: COX-1—not COX-2—is the dominant isoform in microglia during neuroinflammation. Genetic COX-1 knockout or pharmacological inhibition reduced neuronal death in LPS models, whereas COX-2 knockout exacerbated injury [3] [7].
  • Overlapping but Non-Redundant Biology: COX-1 and COX-2 exhibit functional crosstalk in carcinogenesis. In Apc-mutant mice, dual COX inhibition suppressed polyposis more effectively than COX-2 blockade alone, validating mofezolac’s chemopreventive role [6].

Properties

CAS Number

78967-07-4

Product Name

Mofezolac

IUPAC Name

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

DJEIHHYCDCTAAH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

(3,4-bis(4-methoxyphenyl)-5-isoxazolyl)acetic acid
(3,4-di-(4-methoxyphenyl)-5-isoxazolyl)acetic acid
3,4-DMPIAA
mofezolac
N 22 compound
N-22 compound

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.